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  • Product: 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one
  • CAS: 688363-47-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Prospective Biological Activity of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

Abstract The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged" heterocyclic structure renowned for its wide spectrum of biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged" heterocyclic structure renowned for its wide spectrum of biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2] This technical guide provides a prospective analysis of a specific, yet underexplored, derivative: 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one . While direct experimental data for this compound is not extensively documented in publicly accessible literature, a comprehensive review of structurally analogous compounds allows for the formulation of robust hypotheses regarding its potential therapeutic applications. This document outlines a proposed research framework to elucidate its biological activity, focusing on two promising avenues: anticancer activity via c-Myc G-quadruplex stabilization and anti-inflammatory effects through activation of the Nrf2-HO-1 signaling pathway. We present detailed, field-proven experimental protocols, data interpretation frameworks, and a plausible synthetic route to empower researchers to investigate this promising molecule.

Introduction: The Therapeutic Potential of the Benzoxazinone Core

Benzoxazinone derivatives are a class of heterocyclic compounds that have consistently demonstrated a diverse range of pharmacological properties, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective activities.[1][3][4][5] Their robust and planar structure, coupled with the ease of substitution on the aromatic ring, provides a versatile scaffold for the development of novel therapeutic agents. The specific substitutions on this core dictate the compound's physicochemical properties, target specificity, and ultimately, its biological function.

This guide focuses on the title compound, 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one . The introduction of a bromine atom at the 8-position and a methoxy group at the 6-position is of particular interest. Halogenation, particularly with bromine, is known to enhance the biological activity of many scaffolds, potentially by increasing lipophilicity or forming halogen bonds with target proteins.[6] Methoxy groups, as electron-donating substituents, can modulate a molecule's electronic properties and metabolic stability, often enhancing bioactivity.[7][8]

Given the lack of direct studies, this whitepaper serves as a proactive research directive. It synthesizes existing knowledge on related compounds to build a compelling scientific case and a detailed experimental roadmap for the comprehensive evaluation of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

Proposed Synthesis Pathway

A logical and efficient synthesis is the first step in characterizing a novel compound. Based on established methodologies for benzoxazinone synthesis, we propose a two-step pathway starting from commercially available precursors.[6][9] The key is the cyclization of a substituted 2-aminophenol with a chloroacetyl chloride derivative.

Proposed Starting Materials:

  • 2-Amino-3-bromo-5-methoxyphenol

  • Chloroacetyl chloride

  • A suitable base (e.g., Potassium Carbonate, Triethylamine)

  • A suitable solvent (e.g., Dioxane, Acetone)

The proposed reaction scheme involves the initial N-acylation of the aminophenol followed by an intramolecular Williamson ether synthesis (cyclization) to form the benzoxazinone ring.

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization aminophenol intermediate aminophenol->intermediate Chloroacetyl Chloride, Base (e.g., TEA) chloroacetyl_chloride final_product Target Compound intermediate->final_product Base (e.g., K2CO3), Heat intermediate_label N-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-chloroacetamide final_product_label 8-bromo-6-methoxy-2H-1,4- benzoxazin-3(4H)-one

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • N-Acylation: To a stirred solution of 2-amino-3-bromo-5-methoxyphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dioxane at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

  • Cyclization: Dissolve the crude intermediate in acetone and add potassium carbonate (2.5 eq).

  • Heat the mixture to reflux and stir for 8-12 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to afford pure 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothesized Biological Activity I: Anticancer Potential

Core Hypothesis: The planar benzoxazinone structure, functionalized with a bromine atom, may act as an effective stabilizer of non-canonical DNA secondary structures, specifically G-quadruplexes (G4s), found in the promoter regions of key oncogenes like c-Myc.

The c-Myc proto-oncogene is overexpressed in a majority of human cancers, and its promoter contains a guanine-rich sequence that can form a G4 structure, which acts as a transcriptional repressor.[4] Small molecules that bind and stabilize this G4 structure can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells. Several benzoxazinone derivatives have been shown to act via this mechanism.[4]

cMyc_Pathway G4 c-Myc Promoter G-Quadruplex Transcription c-Myc Transcription G4->Transcription Inhibits cMyc_Protein c-Myc Protein (Oncogenic Driver) Transcription->cMyc_Protein Leads to Cancer Tumor Proliferation & Growth cMyc_Protein->Cancer Promotes

Caption: Proposed mechanism of anticancer activity.

Experimental Workflow: Anticancer Evaluation

A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to specific mechanism-of-action studies.

Anticancer_Workflow Start Synthesize & Purify Target Compound Cytotoxicity Tier 1: In Vitro Cytotoxicity Assay (e.g., MTT on A549, MCF-7, HeLa) Start->Cytotoxicity G4_Binding Tier 2: G4 Stabilization Assay (FRET-Melting Assay) Cytotoxicity->G4_Binding If Active (IC50 < 10 µM) Gene_Expression Tier 3: Gene Expression Analysis (qRT-PCR for c-Myc mRNA) G4_Binding->Gene_Expression If ΔTm > 5 °C Mechanism Tier 4: Cellular Mechanism (Luciferase Reporter Assay) Gene_Expression->Mechanism If c-Myc is downregulated End Identify as Lead Candidate Mechanism->End If reporter gene is repressed

Caption: Tiered workflow for anticancer activity assessment.

Protocol 1: FRET-Based G-Quadruplex Melting Assay

This assay measures the change in melting temperature (Tm) of a G4-forming oligonucleotide upon ligand binding, indicating stabilization.[10]

  • Oligonucleotide Preparation: Synthesize a c-Myc promoter sequence (e.g., 5'-FAM-TGAGGGTGGGGAGGGTGGGGAA-TAMRA-3') labeled with a FRET donor (FAM) and quencher (TAMRA).

  • Assay Buffer: Prepare a buffer containing 10 mM Lithium Cacodylate (pH 7.2) and 10 mM KCl.

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the FRET-labeled oligonucleotide (200 nM) and varying concentrations of the target compound (e.g., 0.1 to 10 µM). Include a "no ligand" control.

  • Annealing: Heat the plate to 95 °C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G4 formation.

  • Melting Curve Analysis: Use a real-time PCR instrument to monitor the fluorescence of FAM while increasing the temperature from 25 °C to 95 °C in increments of 1 °C/minute.

  • Data Analysis: Plot the normalized fluorescence against temperature. The Tm is the temperature at which 50% of the G4s are unfolded. Calculate the ΔTm as (Tm with compound) - (Tm without compound). A significant positive ΔTm indicates stabilization.

Hypothetical Data: G4 StabilizationΔTm (°C) vs c-Myc G4
Compound (at 5 µM)
8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one+12.5
Known G4 Stabilizer (e.g., TMPyP4)[11]+15.0
Negative Control (Non-binder)+0.5
Hypothesized Biological Activity II: Anti-inflammatory & Neuroprotective Potential

Core Hypothesis: The benzoxazinone scaffold can act as a pro-electrophilic agent that activates the Keap1-Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress and inflammation.

The transcription factor Nrf2 is the master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by its inhibitor, Keap1. Electrophilic small molecules can covalently modify cysteine residues on Keap1, leading to the release of Nrf2.[12] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of protective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[13][14] This pathway is a key target for treating inflammatory conditions, including neuroinflammation. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exert anti-inflammatory effects by activating this very pathway.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TargetCompound Target Compound Keap1_Nrf2 Keap1-Nrf2 Complex TargetCompound->Keap1_Nrf2 Modifies Keap1 Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Dissociates Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Protective Genes (HO-1, NQO1) ARE->Genes Activates Transcription Inflammation Inflammation & Oxidative Stress Genes->Inflammation Reduces

Caption: Proposed mechanism of anti-inflammatory activity.

Experimental Workflow: Anti-inflammatory Evaluation

AntiInflammatory_Workflow Start Synthesize & Purify Target Compound NO_Assay Tier 1: Nitric Oxide (NO) Inhibition (LPS-stimulated BV-2 Microglia) Start->NO_Assay ARE_Assay Tier 2: Nrf2-ARE Activation (Luciferase Reporter Assay) NO_Assay->ARE_Assay If significant NO reduction Translocation Tier 3: Nrf2 Translocation (Western Blot of Nuclear Fractions) ARE_Assay->Translocation If ARE is activated Gene_Expression Tier 4: Target Gene Upregulation (qRT-PCR/Western for HO-1) Translocation->Gene_Expression If nuclear Nrf2 increases End Identify as Lead Candidate Gene_Expression->End If HO-1 is upregulated

Sources

Exploratory

Unraveling the Enigmatic Mechanism of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide for Advanced Research

Foreword: Charting a Course into the Unexplored To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the mechanistic world of 8-bromo-6-methoxy-2H...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Unexplored

To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the mechanistic world of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one. While direct, exhaustive studies on this specific molecule are not yet prevalent in publicly accessible literature, the rich tapestry of research surrounding the 1,4-benzoxazin-3-one scaffold provides a fertile ground for informed hypothesis and targeted investigation. This guide is structured not as a definitive encyclopedia, but as a dynamic roadmap. It synthesizes established knowledge of the broader chemical class to propose a putative mechanism of action and lays out a rigorous, multi-faceted experimental strategy to elucidate the precise biological activities of our subject compound. Our approach is rooted in scientific integrity, encouraging a deep, causative understanding of experimental choices and fostering a self-validating system of inquiry.

I. The 1,4-Benzoxazin-3-one Scaffold: A Privileged Structure with Diverse Bioactivity

The 1,4-benzoxazin-3-one core is a well-recognized "privileged structure" in medicinal chemistry, known for its presence in a multitude of biologically active natural products and synthetic compounds.[1][2][3] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including:

  • Antimicrobial and Antifungal Properties: Numerous studies have highlighted the efficacy of 1,4-benzoxazin-3-one derivatives against a range of microbial and fungal pathogens.[4][5][6][7][8]

  • Herbicidal Activity: Certain benzoxazinone derivatives act as potent herbicides by inhibiting key enzymes in plant metabolic pathways, such as dihydroxyacid dehydratase (DHAD) and protoporphyrinogen IX oxidase (PPO).[9][10][11]

  • Neuroprotective Effects: Intriguing research has pointed towards the neuroprotective potential of this class of compounds, with some derivatives showing the ability to inhibit kinases like GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs), which are implicated in neurodegenerative diseases.[12][13]

  • Anti-inflammatory Action: The anti-inflammatory properties of some benzoxazinones have been linked to the activation of the Nrf2-HO-1 signaling pathway, a critical regulator of cellular antioxidant responses.[14]

  • Enzyme Inhibition: The 1,4-benzoxazin-3-one moiety can act as an inhibitor for various enzymes, including serine proteases like α-chymotrypsin and rhomboid proteases.[15][16]

This diverse bioactivity underscores the therapeutic potential of the 1,4-benzoxazin-3-one scaffold and provides a solid foundation for investigating the specific properties of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

II. A Putative Mechanism of Action for 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one: An Evidence-Based Hypothesis

Based on the established structure-activity relationships (SAR) of 1,4-benzoxazin-3-one derivatives, we can formulate a hypothesis regarding the mechanism of action of the 8-bromo-6-methoxy substituted variant.

The presence of a bromo substituent at the 8-position and a methoxy group at the 6-position is likely to significantly influence the compound's electronic and steric properties, thereby dictating its biological targets and efficacy. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance binding affinity and cell permeability. The methoxy group, an electron-donating substituent, can also modulate the molecule's interaction with biological targets.

Given the known activities of related compounds, we propose that 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one may exert its biological effects through one or more of the following mechanisms:

  • Enzyme Inhibition: The electrophilic nature of the lactam carbonyl within the benzoxazinone ring makes it a potential target for nucleophilic attack by serine or cysteine residues in the active sites of enzymes. The bromo and methoxy substituents could enhance the compound's affinity and selectivity for specific enzymes, such as serine proteases or kinases involved in cell signaling pathways.

  • Modulation of Transcription Factors: The compound could potentially interfere with the activity of transcription factors involved in inflammatory or stress responses, such as NF-κB or the aforementioned Nrf2.

  • Disruption of Protein-Protein Interactions: The specific stereochemistry and electronic profile conferred by the substituents may enable the compound to fit into binding pockets at the interface of protein-protein interactions, thereby disrupting critical cellular processes.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by our target compound, based on the known activities of the benzoxazinone class.

G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Nuclear Events External_Stimulus External Stimulus (e.g., Pathogen, Oxidative Stress) Receptor Cell Surface Receptor External_Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, Nrf2) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Gene_Expression->Cellular_Response Compound 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one Compound->Kinase_Cascade Inhibition? Compound->Transcription_Factor Modulation? G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Pathway Analysis & Cellular Effects Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Cytotoxicity in various cell lines) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identify potential areas of activity Computational_Docking In Silico Target Prediction & Molecular Docking Phenotypic_Screening->Computational_Docking Guide in silico search Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Binding Affinity) Affinity_Chromatography->Biochemical_Assays Validate direct binding Computational_Docking->Biochemical_Assays Prioritize targets for validation Cell-Based_Assays Cell-Based Target Engagement Assays Biochemical_Assays->Cell-Based_Assays Confirm activity in a cellular context Western_Blot Western Blot Analysis of Key Signaling Proteins Cell-Based_Assays->Western_Blot Investigate downstream signaling Reporter_Assays Reporter Gene Assays (e.g., NF-κB, Nrf2) Cell-Based_Assays->Reporter_Assays Quantify pathway modulation Transcriptomics Transcriptomic Profiling (RNA-seq) Western_Blot->Transcriptomics Correlate protein and gene expression changes

Caption: Experimental workflow for elucidating the mechanism of action.

A. Phase 1: Target Identification

The initial phase is designed to cast a wide net to identify potential biological targets of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one.

1. Broad-Spectrum Phenotypic Screening:

  • Objective: To identify the general biological activity profile of the compound.

  • Protocol:

    • Select a diverse panel of human cancer and non-cancer cell lines (e.g., HeLa, A549, HEK293, SH-SY5Y).

    • Treat cells with a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability and cytotoxicity using standard assays such as MTT, CellTiter-Glo®, or LDH release assays.

    • Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for each cell line.

  • Causality: The results of this screen will indicate whether the compound has cytotoxic, cytostatic, or protective effects and will guide the selection of relevant cell models for subsequent experiments.

2. Affinity Chromatography-Mass Spectrometry:

  • Objective: To identify proteins that directly bind to the compound.

  • Protocol:

    • Synthesize an analog of the compound with a linker for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with cell lysates.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Causality: This unbiased approach provides a direct method for identifying the molecular targets of the compound within a complex biological mixture.

3. In Silico Target Prediction and Molecular Docking:

  • Objective: To computationally predict potential binding targets and modes of interaction.

  • Protocol:

    • Utilize target prediction software (e.g., PharmMapper, SuperPred) to identify potential protein targets based on the compound's structure.

    • Perform molecular docking studies using software like AutoDock or Glide to model the interaction of the compound with the predicted targets.

    • Analyze the docking poses and binding energies to prioritize targets for experimental validation.

  • Causality: This computational approach complements experimental methods by providing structural insights into potential interactions and helps in prioritizing targets for wet-lab validation.

B. Phase 2: Target Validation and Characterization

Once potential targets are identified, the next phase focuses on validating these interactions and characterizing the nature of the binding.

1. Biochemical Assays:

  • Objective: To confirm direct interaction with the identified target and quantify the binding affinity or inhibitory activity.

  • Protocol (Example for a kinase target):

    • Perform an in vitro kinase assay using a purified recombinant kinase.

    • Incubate the kinase with its substrate and ATP in the presence of varying concentrations of the compound.

    • Measure kinase activity (e.g., through phosphorylation of the substrate) using methods like radiometric assays or luminescence-based assays (e.g., Kinase-Glo®).

    • Calculate the IC50 value of the compound for the target kinase.

  • Causality: These assays provide quantitative data on the direct effect of the compound on the activity of the purified target protein, confirming it as a direct molecular target.

Quantitative Data Summary:

Assay TypeParameter MeasuredExample Value
Enzyme Inhibition AssayIC501.5 µM
Surface Plasmon ResonanceK_D500 nM
Isothermal Titration CalorimetryK_D650 nM
C. Phase 3: Pathway Analysis and Cellular Effects

The final phase aims to understand how the interaction of the compound with its target(s) translates into downstream cellular effects and modulates specific signaling pathways.

1. Western Blot Analysis:

  • Objective: To investigate the effect of the compound on the phosphorylation status and expression levels of key proteins in a relevant signaling pathway.

  • Protocol:

    • Treat cells with the compound at its effective concentration.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the target protein and its phosphorylated form, as well as other key pathway components.

    • Quantify changes in protein levels and phosphorylation.

  • Causality: This technique provides a direct visualization of how the compound affects the activity of the signaling pathway downstream of its direct target.

2. Reporter Gene Assays:

  • Objective: To quantify the effect of the compound on the activity of specific transcription factors.

  • Protocol:

    • Transfect cells with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., NF-κB or Nrf2).

    • Treat the cells with the compound and a stimulus (if necessary) to activate the pathway.

    • Measure the reporter gene expression by luminescence or fluorescence.

  • Causality: This provides a quantitative measure of the compound's ability to modulate the activity of a specific signaling pathway at the level of gene transcription.

IV. Conclusion and Future Directions

The exploration of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one's mechanism of action is a journey that begins with informed hypothesis and progresses through rigorous, systematic experimentation. The 1,4-benzoxazin-3-one scaffold has consistently proven to be a source of compounds with significant and diverse biological activities. By leveraging this existing knowledge and applying the comprehensive experimental workflow outlined in this guide, the scientific community can unlock the therapeutic potential of this specific derivative. The insights gained will not only elucidate the mechanism of this particular molecule but will also contribute to the broader understanding of the structure-activity relationships that govern the bioactivity of this important class of heterocyclic compounds, paving the way for the rational design of novel therapeutics.

V. References

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. [Link]

  • Frontiers in Chemistry. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • PubMed. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • PubMed. De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. [Link]

  • ResearchGate. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • PubMed. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. [Link]

  • PMC. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • Journal of Drug Delivery and Therapeutics. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • PubMed. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. [Link]

  • Journal of Agricultural and Food Chemistry. Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. [Link]

  • PubMed. Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. [Link]

  • PubMed. Discovery and validation of 2-styryl substituted benzoxazin-4-ones as a novel scaffold for rhomboid protease inhibitors. [Link]

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. [Link]

  • PubMed. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). [Link]

  • PubMed. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. [Link]

  • PubMed. activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. [Link]

  • ResearchGate. The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. [Link]

  • ResearchGate. Structure activity relationship of the synthesized compounds. [Link]

  • ResearchGate. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. [Link]

  • PubMed. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. [Link]

  • ScienceDirect. 3-β-D-Glucopyranosyl-6-methoxy-2-benzoxazolinone (MBOA-N-Glc) is an insect detoxification product of maize 1,4-benzoxazin-3-ones.. [Link]

  • PMC. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[9]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. [Link]

  • PMC. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • PMC. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • PubMed. Effects of 1,4-benzoxazin-3-one derivatives from maize on survival and fecundity of Metopolophium dirhodum (Walker) on artificial diet. [Link]

Sources

Foundational

The Benzoxazinone Core: A Historical and Synthetic Odyssey from Plant Defense to Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unveiling of a Privileged Scaffold The story of benzoxazinone compounds is a compelling narrative of scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unveiling of a Privileged Scaffold

The story of benzoxazinone compounds is a compelling narrative of scientific inquiry, beginning in the intricate chemical defenses of the plant kingdom and culminating in the sophisticated laboratories of modern drug discovery. Initially identified as key players in the allelopathic strategies of staple crops like maize and wheat, these heterocyclic compounds have transitioned from mere curiosities of natural product chemistry to a cornerstone scaffold in medicinal and agrochemical development.[1] The first encounters with these molecules were through the isolation of 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, DIMBOA.[2] These discoveries sparked decades of research, revealing a versatile molecular framework whose inherent stability and synthetic accessibility make it a "privileged scaffold." This guide provides a comprehensive exploration of the benzoxazinone core, charting its journey from natural discovery and ecological significance to the pioneering synthetic routes and its contemporary applications that address critical challenges in human health and agriculture.

Chapter 1: Nature's Blueprint - The Biosynthesis and Ecological Role of 1,4-Benzoxazinones

The discovery of benzoxazinones is rooted in phytochemistry, with the isolation of DIBOA and DIMBOA from gramineous plants such as maize, wheat, and rye.[1][3] These compounds, classified as benzoxazinoids, are not passive metabolites; they are potent allelochemicals that constitute a sophisticated chemical defense mechanism for the plant.[4] Their biological activities are remarkably broad, exhibiting powerful antifeedant properties against insects, as well as significant antifungal, antimicrobial, and phytotoxic effects that suppress the growth of competing plants.[1][2]

The biosynthesis of these defense compounds in maize is a well-characterized pathway, encoded by a series of genes designated with the symbol bx.[5] A notable feature of this pathway is the tight physical linkage of the bx genes on the chromosome, forming a biosynthetic gene cluster. This genetic architecture is thought to provide an evolutionary advantage by ensuring the coordinated inheritance and regulation of the genes required for the production of these protective metabolites.

The pathway initiates in the plastid, where the enzyme BX1, encoded by the bx1 gene, catalyzes the conversion of indole-3-glycerol phosphate to indole.[5] Subsequent steps, which occur in the endoplasmic reticulum, involve a series of cytochrome P450 monooxygenases (encoded by bx2 through bx5) that perform sequential oxidations to construct the characteristic heterocyclic ring system, ultimately yielding DIBOA and its downstream derivatives like DIMBOA.[5]

DIMBOA Biosynthesis Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum I3GP Indole-3-glycerol Phosphate Indole Indole I3GP->Indole BX1 Indole_ER Indole Indole->Indole_ER Transport HBOA 2-hydroxy-1,4-benzoxazin-3-one Indole_ER->HBOA BX2 (CYP79C1) DIBOA 2,4-dihydroxy-1,4- benzoxazin-3-one (DIBOA) HBOA->DIBOA BX3 (CYP71C2) TRIBOA 2,4,7-trihydroxy-1,4- benzoxazin-3-one DIBOA->TRIBOA BX4 (CYP71C3) DIMBOA 2,4-dihydroxy-7-methoxy-1,4- benzoxazin-3-one (DIMBOA) TRIBOA->DIMBOA BX5 (OMT)

Fig 1: Simplified biosynthesis pathway of DIMBOA in maize.

Chapter 2: The Dawn of Synthetic Exploration - The First Century of Benzoxazinone Chemistry

While nature provided the initial blueprint, the full potential of the benzoxazinone scaffold was unlocked through chemical synthesis. The first landmark achievement in this field was reported in 1902 by Heller and Fiesselmann, who developed a method to synthesize 2-aryl-4H-1,3-benzoxazin-4-ones.[6][7] Their approach utilized anthranilic acid and its derivatives as the foundational starting material, a choice that proved prescient and continues to dominate synthetic strategies to this day.

The strategic value of anthranilic acid lies in its ortho-disubstituted structure, featuring both an amine and a carboxylic acid group. This arrangement provides the ideal geometry for intramolecular cyclization reactions to form the six-membered oxazinone ring. In the classical Heller and Fiesselmann synthesis, the amino group of anthranilic acid is first acylated by an aroyl chloride, and subsequent cyclization is induced to form the benzoxazinone product.

Experimental Protocol: Classical Synthesis of 2-Aryl-4H-1,3-benzoxazin-4-ones

This protocol is a generalized representation of the classical method reported by Heller and Fiesselmann.

  • Reagent Preparation: Dissolve anthranilic acid (1.0 eq.) in a suitable anhydrous solvent such as pyridine. The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Acylation: Cool the solution in an ice bath. Add the desired aroyl chloride (1.0-1.2 eq.) dropwise to the stirred solution. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Some procedures may require heating to drive the cyclization.[6]

  • Workup and Isolation: Pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-4H-1,3-benzoxazin-4-one.

Causality Behind Experimental Choices:

  • Anthranilic Acid: The ortho arrangement of the amine and carboxylic acid is critical for the final ring-closing step.

  • Aroyl Chloride: This serves as the acylating agent, introducing the substituent at the 2-position and forming the necessary amide intermediate.

  • Pyridine: Functions as a base to scavenge the generated HCl, preventing protonation of the starting amine and driving the reaction forward. It can also act as a nucleophilic catalyst, activating the aroyl chloride.

Anthranilic Acid Cyclization AA Anthranilic Acid Inter N-Acyl Anthranilic Acid (Amide Intermediate) AA->Inter + R-COCl - HCl AC Aroyl Chloride (R-COCl) BZN 2-Substituted-1,3-benzoxazin-4-one Inter->BZN Intramolecular Cyclization - H₂O

Fig 2: General mechanism for benzoxazinone synthesis from anthranilic acid.

Chapter 3: The Modern Synthesis Toolkit - Efficiency, Selectivity, and Diversity

Building upon the foundational work of the early 20th century, modern organic synthesis has introduced a host of innovative and efficient methods for constructing the benzoxazinone core. These contemporary strategies prioritize milder reaction conditions, broader substrate compatibility, higher yields, and improved atom economy. Transition-metal catalysis, in particular, has revolutionized access to these scaffolds.

Modern Synthetic Methodologies:

  • Transition-Metal Catalysis:

    • Palladium-Catalyzed Carbonylation: This powerful technique allows for the synthesis of benzoxazinones from readily available starting materials like N-(o-bromoaryl)amides, using paraformaldehyde or carbon monoxide as the carbonyl source.[8]

    • Copper-Catalyzed Tandem Reactions: Efficient methods using copper catalysts enable the intramolecular C-N coupling of precursors, providing a direct and facile route to 4H-3,1-benzoxazin-4-one derivatives.[6][8]

  • Novel Cyclization Strategies:

    • Iodine-Mediated Oxidative Coupling: The use of molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) facilitates the oxidative C-O bond formation required for cyclization under mild conditions.[6]

    • Dehydrative Cyclization: Reagents like cyanuric chloride in DMF can be used to promote the cyclodehydration of N-substituted anthranilic acids at ambient temperatures, avoiding the need for harsh heating.[6]

Protocol: Copper-Catalyzed Tandem Synthesis of 4H-3,1-benzoxazin-4-ones

This protocol is representative of modern copper-catalyzed approaches.

  • Reaction Setup: To an oven-dried reaction vessel, add the N-acyl-2-bromoanilide starting material (1.0 eq.), a copper(I) catalyst such as CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 10-20 mol%), and a base like K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMSO or DMF.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired benzoxazinone.

Self-Validating Systems: The integrity of any synthetic protocol rests on rigorous characterization. The identity and purity of the synthesized benzoxazinones must be unequivocally confirmed using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and elemental analysis.[9][10] These methods provide a self-validating system, ensuring that the observed biological activity is attributable to the target compound and not an impurity.

Synthetic Method Typical Conditions Yield Range Key Advantages References
Classical (Heller) Pyridine, Heat40-70%Simple, foundational method[6],[7]
Pd-Catalyzed Carbonylation Pd catalyst, CO or HCHO source, 100-140 °C60-90%Good functional group tolerance, uses haloanilines[8]
Cu-Catalyzed Coupling Cu(I) catalyst, Base, 80-120 °C70-95%Milder than many Pd methods, cost-effective[6],[8]
Iodine-Mediated Oxidative Coupling I₂, TBHP, 80 °C65-85%Metal-free, oxidative C-O bond formation[6]

Chapter 4: From Scaffold to Solution - Benzoxazinones in Agrochemicals and Pharmaceuticals

The synthetic versatility of the benzoxazinone core has enabled its exploration in a wide array of applications, leading to the development of potent agents for both agriculture and medicine.

Herbicidal Applications

In the agrochemical sector, benzoxazinone derivatives have emerged as highly effective herbicides.[11] A primary mechanism of action for many of these compounds is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO).[12][13] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid oxidative damage and cell death in susceptible weeds.

The development of PPO-inhibiting herbicides requires careful structure-activity relationship (SAR) studies to maximize potency against target weeds while ensuring selectivity and safety for crops like wheat and maize.[13] For example, compound 7af (ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b][1][12]oxazin-4-yl)butanoate) was identified as a highly potent and selective PPO inhibitor with excellent herbicidal activity and a high safety factor for humans.[12]

PPO Inhibition Logic BZN Benzoxazinone Derivative PPO PPO Enzyme Inhibition BZN->PPO Accum Protoporphyrinogen IX Accumulation PPO->Accum Damage Oxidative Damage (Cell Death) Accum->Damage Weed Weed Control Damage->Weed

Fig 3: Mechanism of action for PPO-inhibiting benzoxazinone herbicides.
Therapeutic Potential

The rigid, drug-like structure of the benzoxazinone scaffold has made it a fertile ground for pharmaceutical development. Derivatives have been investigated for a vast range of therapeutic applications.[7][14]

  • Anticancer Agents: Benzoxazinones have shown significant promise as anticancer agents by targeting various mechanisms. Some derivatives act as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, similar in concept to established drugs like gefitinib.[10] Others have been shown to inhibit cancer cell proliferation and migration by stabilizing c-Myc G-quadruplex structures in gene promoters, thereby downregulating the expression of the c-Myc oncogene.[15]

  • Enzyme Inhibitors: Beyond kinases, benzoxazinones have been developed as potent and selective inhibitors of other enzyme classes, notably serine proteases such as α-chymotrypsin.[16]

  • Antimicrobial and Anti-inflammatory Agents: The scaffold is also a common feature in compounds with antibacterial, antifungal, and anti-inflammatory properties, highlighting its broad utility in addressing infectious and inflammatory diseases.[17][18]

Derivative Class Biological Target/Activity Example Activity Metric References
Amino Quinazolinone/BenzoxazinoneAnticancer (HepG2, MCF-7)IC₅₀ < 10 µM[17]
Phenyl-substituted Benzoxazinonesα-Chymotrypsin InhibitionIC₅₀ = 6.5 µM[16]
Benzoxazinone-Anilino HybridsEGFR Tyrosine Kinase Inhibition49.3% inhibition @ 10 µM[10]
Benzoxazinone-Pyrimidinedione HybridsHerbicide (PPO Inhibition)Kᵢ = 14 nM (Nicotiana tabacum PPO)[12]

Conclusion: The Enduring Legacy and Future Horizons

The trajectory of benzoxazinone compounds from their discovery as plant allelochemicals to their current status as a privileged scaffold in synthetic chemistry is a testament to the synergy between natural product discovery and human ingenuity. The journey, which began with DIBOA and DIMBOA, has led to a vast and diverse chemical space of molecules with profound impacts on agriculture and medicine. The historical evolution of their synthesis, from the classical methods of the early 1900s to the elegant transition-metal-catalyzed reactions of today, has provided the tools necessary to harness their potential. As research continues, future efforts will likely focus on developing even more sustainable and atom-economical synthetic routes, exploring novel biological targets, and leveraging computational methods to design the next generation of benzoxazinone-based solutions for global challenges.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2004). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry Reviews, 3(1-2), 135-146. [Link]

  • ResearchGate. (n.d.). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Retrieved from [Link]

  • Reddy, V. R., Nithya, P., & Sridharan, V. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4983. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 70(18), 5525–5536. [Link]

  • PubMed. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Pest Manag Sci. [Link]

  • Gierl, A., & Frey, M. (2001). Evolution of benzoxazinone biosynthesis and indole production in maize. Planta, 213(4), 493-498. [Link]

  • Wikipedia. (n.d.). Benzoxazinone biosynthesis. Retrieved from [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221. [Link]

  • Sajjad, M., et al. (2021). Synthesis of new benzoxazine (1a-20a) from Intermediate (a or a') and aryl or alkyl halide. Journal of Molecular Structure, 1225, 129112. [Link]

  • El-Hashash, M. A., El-Kafrawy, A. F., & Shiba, S. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Organic Chemistry, 3(2), 1-15. [Link]

  • Reddy, V. R., Nithya, P., & Sridharan, V. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 811-814. [Link]

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazine and benzoxazinone containing natural products and pharmaceuticals. Retrieved from [Link]

  • Wang, Y., et al. (2013). Synthesis of Novel Benzoxazinone Compounds as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1391-1399. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of King Saud University - Science, 34(3), 101861. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

Introduction 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazinone class of heterocyclic compounds. This family of molecules has garnered significant interest in medicinal chemistry due to its di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazinone class of heterocyclic compounds. This family of molecules has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential applications as antimicrobial, antidepressant, and anti-inflammatory agents.[1][2] Accurate and precise quantification of this specific derivative is paramount for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

This application note provides detailed protocols for the quantitative analysis of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An exploratory protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step is also presented. The methodologies are designed to be robust, sensitive, and specific, ensuring data integrity and compliance with rigorous scientific standards. The rationale behind the selection of specific instrumental parameters and sample preparation techniques is discussed to provide a comprehensive understanding of the analytical workflow.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is crucial for method development. While specific experimental data for 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is not extensively published, properties can be inferred from related structures. The presence of the bromine atom and the polar benzoxazinone core suggests moderate polarity. The molecular weight of the closely related 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is 228.04 g/mol .[3] The related compound 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is a solid with a melting point of 56-58 °C. These characteristics indicate that the compound is well-suited for analysis by reversed-phase liquid chromatography.

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of chromophoric compounds like 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one. The method described below is based on established protocols for similar benzoxazinone derivatives and is designed for high-throughput analysis.[4]

Principle

The analyte is separated from potential impurities and matrix components on a reversed-phase C18 column. An isocratic mobile phase provides consistent and reproducible elution. Quantification is achieved by measuring the analyte's absorbance at a specific wavelength, determined from its UV spectrum, and comparing the peak area to a standard curve.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weighing of Standard/Sample s2 Dissolution in Diluent s1->s2 s3 Vortexing & Sonication s2->s3 s4 Filtration (0.45 µm PTFE) s3->s4 h1 Injection into HPLC System s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 d2 Standard Curve Generation d1->d2 d3 Quantification d2->d3

Caption: HPLC-UV workflow for quantification.

Materials and Reagents
  • 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Protocol
  • Preparation of Mobile Phase:

    • Prepare a 0.05 M ammonium acetate buffer. Dissolve 3.85 g of ammonium acetate in 1 L of deionized water.

    • Adjust the pH of the buffer to 5.6 with glacial acetic acid.

    • The mobile phase consists of a mixture of the ammonium acetate buffer and acetonitrile in a 90:10 (v/v) ratio.[4]

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Preparation of Standard Solutions:

    • Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For bulk drug substance, accurately weigh an appropriate amount and dissolve it in the diluent to achieve a final concentration within the calibration range.

    • For formulated products, a suitable extraction procedure may be required. This could involve dissolution in an organic solvent, followed by filtration and dilution.

    • Filter all samples and standards through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: 0.05 M Ammonium Acetate (pH 5.6) : Acetonitrile (90:10, v/v)[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 245 nm (or the wavelength of maximum absorbance for the compound)

    • Run Time: 10 minutes

  • Data Analysis:

    • Integrate the peak area of the analyte in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters

A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[5]

ParameterSpecification
Linearity R² > 0.999 over the concentration range
Accuracy 98-102% recovery
Precision (RSD) ≤ 2% for repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from placebo or degradation products

PART 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.[6] This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.

Principle

The analyte is separated by reversed-phase HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule ([M+H]⁺) of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Experimental Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Matrix Extraction (e.g., LLE/SPE) s2 Evaporation & Reconstitution s1->s2 s3 Addition of Internal Standard s2->s3 s4 Filtration (0.22 µm) s3->s4 l1 UPLC Separation s4->l1 l2 Electrospray Ionization (ESI) l1->l2 l3 MRM Detection l2->l3 d1 Peak Area Ratio Calculation l3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: LC-MS/MS workflow for quantification.

Materials and Reagents
  • All reagents from the HPLC-UV section

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization properties can be used.

Instrumentation
  • UPLC/HPLC system

  • Tandem mass spectrometer with an ESI source

  • Data acquisition and processing software

Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Degas the mobile phases before use.

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions as described in the HPLC-UV section, but at lower concentrations (e.g., ng/mL range).

    • For biological samples (e.g., plasma, urine), perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction/solid-phase extraction (SPE) to remove matrix interferences.[7]

    • Evaporate the extracted samples to dryness and reconstitute in the mobile phase.

    • Add the internal standard to all standards, blanks, and samples at a fixed concentration.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm

    • Mobile Phase: Gradient elution (e.g., 5% B to 95% B over 5 minutes)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: To be determined by infusing a standard solution of the analyte. The transition from the precursor ion ([M+H]⁺) to the most abundant and stable product ion will be used for quantification (quantifier), and a second transition to another product ion will be used for confirmation (qualifier).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Parameters
ParameterSpecification
Linearity R² > 0.995 over the concentration range
Accuracy 85-115% recovery (bioanalysis)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Lowest standard on the curve with acceptable accuracy and precision
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability in matrix under various storage conditions

PART 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the probable low volatility of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one, a derivatization step is likely necessary to improve its chromatographic properties and prevent thermal degradation in the GC inlet.[6]

Principle

The analyte is chemically modified (derivatized) to create a more volatile and thermally stable analogue. This derivative is then separated by gas chromatography and detected by mass spectrometry. Silylation or acylation are common derivatization strategies for compounds with active hydrogens.[8][9]

Experimental Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Extraction of Analyte s2 Drying of Extract s1->s2 s3 Derivatization Reaction s2->s3 g1 Injection into GC s3->g1 g2 Capillary Column Separation g1->g2 g3 Mass Spectrometry Detection (SCAN/SIM) g2->g3 d1 Peak Integration g3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: GC-MS workflow with derivatization.

Protocol (Exploratory)
  • Derivatization:

    • Extract the analyte into a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or acetic anhydride.[8]

    • Heat the mixture (e.g., 60-80 °C for 30-60 minutes) to complete the reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at 10-20 °C/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Detection Mode: Full Scan for initial identification of the derivative's mass spectrum, followed by Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions.

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one. The choice of analytical technique will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method offers a robust and reliable approach for routine analysis of bulk material and formulations. For applications demanding higher sensitivity and specificity, such as bioanalysis, the LC-MS/MS protocol is recommended. The exploratory GC-MS method provides an alternative strategy, particularly if this technique is preferred or more readily available. In all cases, a thorough method validation is essential to ensure the generation of accurate and reliable data.

References

  • (Time in Pasuruan, ID)
  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). 80954 - International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • de M. F. S. Santos, C., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-1008. Retrieved from [Link]

  • Koprivica, M., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 197, 113125.
  • Adhikari, K. B., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry, 59(3), 921-927.
  • Handrick, V., et al. (2016). Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize. The Plant Cell, 28(7), 1682-1700.
  • Ma, Y., et al. (2019). Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae). Molecules, 24(22), 4053.
  • ResearchGate. (n.d.). Levels (Micrograms per Gram of Dry Weight) of Benzoxazinone Derivatives in Wheat Foliage and Root Samples. Retrieved from [Link]

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
  • Nariai, H., et al. (2012). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry, 55(17), 7546-7559.
  • Bishop, J. R., et al. (2021). The Development and Validation of a Novel Designer Benzodiazepines Panel by LC-MS-MS. Journal of Analytical Toxicology, 45(5), 458-466.
  • Vogt, C., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid Communications in Mass Spectrometry, 32(12), 975-982.
  • Sharma, A., et al. (2024). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. Research Journal of Pharmacy and Technology.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6-s), 1-4.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Reddy, T. R., & Goud, T. V. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4969.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • ResearchGate. (n.d.). 1-(8-Bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocin-11-yl)ethanone. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1215865.
  • Goud, E. M., & Harynuk, J. J. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(11), 3326.
  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research.
  • Liu, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Senedi, K. A., & Morrison, C. (2020). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 12(1), 69-80.
  • ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]

  • University of Alabama at Birmingham. (2012). Mass Spectrometry in Forensic Science. Retrieved from [Link]

  • Hille, R., & Stewart, R. C. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. The Journal of Biological Chemistry, 259(3), 1570-1576.
  • ResearchGate. (n.d.). Rapid and Automated Analytical Methods for Redox Species Based on Potentiometric Flow Injection Analysis Using Potential Buffers. Retrieved from [Link]

  • Heien, M. L. (n.d.). Publications - MLH Group. Retrieved from [Link]

Sources

Application

formulation of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one for in vivo studies

Application Note: Formulation Strategies for 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one in Preclinical Studies Part 1: Executive Summary & Compound Profiling Objective: This guide provides validated protocols for form...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one in Preclinical Studies

Part 1: Executive Summary & Compound Profiling

Objective: This guide provides validated protocols for formulating 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as BMB-3 ) for in vivo administration (IV, IP, PO) in rodent models.

Challenge: The benzoxazinone scaffold, particularly with halogen (bromo) and ether (methoxy) substitutions, typically exhibits Class II or IV behavior in the Biopharmaceutics Classification System (BCS). These compounds possess moderate-to-high lipophilicity (LogP ~2.0–3.0) and poor aqueous solubility, often resulting in "brick dust" precipitation upon contact with physiological fluids.

Physicochemical Profile (Estimated):

  • Molecular Weight: ~258.07 g/mol

  • Predicted LogP: 2.1 – 2.8 (Lipophilic)

  • pKa: The lactam nitrogen (N4) is weakly acidic (pKa > 10). pH adjustment alone is unlikely to yield sufficient solubility for high doses (>10 mg/kg) without precipitation.

Part 2: Formulation Decision Matrix

Before selecting a protocol, use the following decision tree to match the vehicle to your experimental endpoint.

FormulationDecision Start Experimental Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) / IP Route->PO Sol_CD Protocol A: HP-β-Cyclodextrin (Gold Standard) IV->Sol_CD Preferred (Safety) Sol_Cosolv Protocol B: PEG400/DMSO/Saline (Rapid Onset) IV->Sol_Cosolv Alternative (Check hemolysis) Dose Target Dose? PO->Dose LowDose Low (<10 mg/kg) PK/Efficacy Dose->LowDose HighDose High (>20 mg/kg) Tox/Max Effect Dose->HighDose LowDose->Sol_CD LowDose->Sol_Cosolv Suspension Protocol C: MC/Tween 80 Suspension (High Capacity) HighDose->Suspension

Figure 1: Decision Matrix for selecting the appropriate vehicle based on administration route and dose requirement.

Part 3: Detailed Experimental Protocols

Protocol A: Cyclodextrin Complexation (IV/IP/PO)

Best for: Intravenous dosing, preventing irritation, and ensuring 100% bioavailability of the delivered fraction.

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal inclusion complex, encapsulating the lipophilic BMB-3 molecule within its hydrophobic cavity while presenting a hydrophilic exterior to the saline environment.

Materials:

  • BMB-3 (Solid)[1][2]

  • HP-β-CD (Pharma Grade, e.g., Kleptose® or Trappsol®)

  • Sterile Water for Injection (WFI)

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in WFI. Stir until clear.

  • Weighing: Weigh the required amount of BMB-3 to achieve target concentration (e.g., 2 mg/mL).

  • Dispersion: Add the BMB-3 powder to the 20% HP-β-CD solution.

  • Complexation (Critical Step):

    • Sonicate for 20 minutes at ambient temperature.

    • Stir continuously for 2–4 hours. The solution should turn clear.

    • Note: If the solution remains cloudy, pH adjustment (to pH 8-9) may speed up dissolution, but must be neutralized back to pH 7.4 before injection.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to ensure sterility and remove un-dissolved particles.

Stability: Use within 24 hours.

Protocol B: Co-Solvent System (IP/PO)

Best for: Rapid screening, Pharmacokinetics (PK), and acute efficacy models.

Formulation: 5% DMSO / 40% PEG 400 / 55% Saline Logic: DMSO solubilizes the crystal lattice; PEG 400 acts as a bridge solvent; Saline provides isotonicity.

Step-by-Step Workflow:

CosolventPrep Step1 1. Dissolve API in 100% DMSO Step2 2. Add PEG 400 (Vortex) Step1->Step2 Wait for complete solvation Step3 3. SLOWLY add Warm Saline Step2->Step3 Add dropwise to prevent shock Step4 4. Visual Check (Must be Clear) Step3->Step4

Figure 2: Order of addition is critical. Adding saline directly to DMSO stock often causes immediate, irreversible precipitation.

Procedure:

  • Weigh BMB-3 into a glass vial.

  • Add DMSO (5% of final volume). Vortex/Sonicate until fully dissolved. Do not proceed until clear.

  • Add PEG 400 (40% of final volume). Vortex mix.

  • Slowly add warm (37°C) Saline (55% of final volume) while vortexing.

    • Why warm? Reduces the thermodynamic drive for precipitation during the mixing phase.

Safety Limits:

  • Mice: Max 5 mL/kg IP.[3]

  • Rats: Max 5-10 mL/kg IP.

  • Warning: High DMSO/PEG concentrations can cause pain upon injection; verify pH is near neutral.

Protocol C: Homogeneous Suspension (Oral Toxicity/High Dose)

Best for: High dose studies (>50 mg/kg) where solubility limits are exceeded.

Formulation: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.

Procedure:

  • Vehicle Prep: Heat 1/3 of the water to 80°C. Disperse MC powder. Add remaining cold water and stir overnight at 4°C to hydrate. Add Tween 80.

  • Micronization: If BMB-3 particle size is large, grind using a mortar and pestle to pass a #80 mesh screen.

  • Wetting: Place BMB-3 powder in a mortar. Add the vehicle dropwise, triturating constantly to form a smooth paste (levigation).

  • Dilution: Gradually add the rest of the vehicle while stirring.

  • Dosing: Must vortex immediately before drawing into the syringe to ensure dose uniformity.

Part 4: Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
"Brick Dust" Immediate precipitation upon adding saline in Protocol B."Shock" precipitation; dielectric constant changed too fast.Add saline slower; Increase PEG 400 ratio; Switch to Protocol A (Cyclodextrin).
Hemolysis Red urine or plasma in IV studies.Vehicle toxicity (High DMSO or Hypotonicity).Reduce DMSO <2%; Ensure isotonicity; Switch to HP-β-CD.
Clogging Gavage needle blocks during Protocol C.Particle size too large.Micronize API before formulation; Use larger gauge gavage needle (e.g., 18G for rats).

Part 5: References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Gad, S. C., et al. (2006).[4] Nonclinical vehicle use in studies by multiple routes in multiple species.[4] International Journal of Toxicology, 25(6), 499-521. Link

  • Strickley, R. G. (2004).[5] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

Sources

Method

safety and handling procedures for 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

Technical Application Note: 8-Bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one Executive Summary This guide details the handling, safety, and synthetic utility of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one , a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 8-Bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

Executive Summary

This guide details the handling, safety, and synthetic utility of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one , a specialized heterocyclic scaffold employed in medicinal chemistry. As a derivative of the 1,4-benzoxazin-3-one class, this compound serves as a critical intermediate for developing bioactive molecules, including mineralocorticoid receptor antagonists, serotonergic (5-HT) modulators, and antimicrobial agents [1, 2].

The presence of the 8-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 6-methoxy group modulates electronic properties and lipophilicity. The lactam (3-one) moiety offers a site for N-alkylation or hydrogen bond interactions in biological targets.

Safety & Hazard Profile (HSE)

Note: While specific toxicological data for this isomer is limited, the safety profile is extrapolated from structural analogs (e.g., 6-bromo-2H-1,4-benzoxazin-3(4H)-one) and general aryl halide protocols.

Hazard Identification (GHS Classification)
Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation 2H315Causes skin irritation.
Serious Eye Damage/Irritation 2AH319Causes serious eye irritation.[1][2][3]
STOT - Single Exposure 3H335May cause respiratory irritation.
Acute Toxicity (Oral) 4H302Harmful if swallowed (Predicted).
Engineering Controls & PPE
  • Ventilation: All handling of solid powder must be performed inside a certified chemical fume hood to prevent inhalation of dust.

  • Respiratory: If weighing outside a hood (not recommended), use a P95/N95 particulate respirator.

  • Skin/Eye: Nitrile gloves (min. thickness 0.11 mm) and safety glasses with side shields are mandatory.

  • Waste: Dispose of as halogenated organic waste. Do not release into drains.[1][3]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon or Nitrogen) in a tightly sealed vial.

  • Light: Protect from light. The aryl bromide moiety can be susceptible to photodebromination over extended periods.

  • Shelf Life: 24 months if stored properly. Re-test purity (HPLC) annually.

Handling & Solubilization Protocol

Solubility Profile

The benzoxazinone core is moderately polar due to the lactam and methoxy groups, but the bromine atom increases lipophilicity.

  • Water: Insoluble (< 0.1 mg/mL).

  • DMSO: Soluble (> 20 mg/mL). Recommended for biological stock solutions.

  • DMF: Soluble.

  • Methanol/Ethanol: Sparingly soluble (heating may be required).

  • DCM/Chloroform: Soluble.

Stock Solution Preparation (10 mM in DMSO)
  • Calculate: To prepare 1 mL of 10 mM stock:

    • MW ≈ 258.07 g/mol (Estimate based on formula C9H8BrNO3).

    • Mass required = 2.58 mg.

  • Weigh: Weigh ~2.6 mg into a pre-tared amber glass vial. Record exact mass.

  • Dissolve: Add calculated volume of anhydrous DMSO (Molecular Biology Grade).

    • Volume (µL) = (Mass in mg / 258.07) × 100,000.

  • Vortex: Vortex for 30 seconds until clear.

  • Store: Aliquot into single-use vials and freeze at -20°C. Avoid freeze-thaw cycles.

Synthetic Protocols

Workflow Visualization

The following diagram illustrates the standard handling and reactivity workflow for this scaffold.

G cluster_react Synthetic Divergence Start Solid Reagent (Stored at 4°C) Weigh Weighing (Fume Hood) Start->Weigh Solub Solubilization (DMSO/DMF) Weigh->Solub Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Targets C8 Solub->Suzuki Path A Alkylation N-Alkylation (NaH, R-X) Targets N4 Solub->Alkylation Path B QC QC / Purification (HPLC / Column) Suzuki->QC Alkylation->QC

Caption: Operational workflow for 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one, highlighting the two primary synthetic pathways: C8-arylation and N4-alkylation.

Protocol A: Suzuki-Miyaura Cross-Coupling (C8 Functionalization)

This reaction targets the aryl bromide to introduce biaryl complexity.

Reagents:

  • Substrate: 1.0 equiv.

  • Boronic Acid (Ar-B(OH)2): 1.2 – 1.5 equiv.

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

  • Base: K2CO3 (2.0 equiv, 2M aqueous) or Cs2CO3 (solid).

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF (anhydrous).

Procedure:

  • Purge: Charge a microwave vial with the substrate, boronic acid, and base. Purge with Argon for 5 mins.

  • Add Solvent: Add degassed solvent and the Pd catalyst under Argon flow.

  • Heat: Seal and heat to 80–100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: N-Alkylation (N4 Functionalization)

This reaction modifies the lactam nitrogen.

Reagents:

  • Substrate: 1.0 equiv.

  • Electrophile (R-Br/I): 1.1 – 1.2 equiv.

  • Base: NaH (60% dispersion, 1.2 equiv) or K2CO3 (2.0 equiv).

  • Solvent: DMF or Acetone (if using K2CO3).

Procedure:

  • Deprotonation: Dissolve substrate in anhydrous DMF at 0°C. Add NaH portion-wise. Stir for 30 min (H2 evolution).

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–6 hours. Monitor by TLC.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Extraction: Extract with DCM.

References

  • Hietala, P. K., et al. (1960).[4] "Structure and biosynthesis of benzoxazinoids: Plant defence metabolites." Acta Chemica Scandinavica, 14.

  • Fensome, A., et al. (2011). "Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7371.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one." MSDS No. 24036-52-0.

  • PubChem. (2023). "Compound Summary: Benzoxazin-3-one Scaffolds." National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one. As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one. As a Senior Application Scientist, this guide synthesizes established principles of medicinal chemistry and formulation science to provide practical, step-by-step solutions to common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one?

Based on its chemical structure, 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one is a moderately lipophilic organic molecule. The presence of the benzoxazinone core, along with bromo and methoxy functional groups, suggests that it will likely exhibit poor solubility in aqueous solutions. However, it is anticipated to be soluble in polar aprotic organic solvents. For instance, similar benzoxazinone derivatives have been shown to be soluble in dimethylformamide (DMF).

Q2: What are the recommended starting solvents for preparing a stock solution?

For initial stock solution preparation, it is recommended to use a high-purity, anhydrous polar aprotic solvent. The following are suggested starting points:

  • Dimethyl Sulfoxide (DMSO): This is a common solvent for dissolving a wide range of organic compounds for in vitro screening.

  • Dimethylformamide (DMF): As mentioned, related benzoxazinone structures show good solubility in DMF.

  • Ethanol: Recrystallization of similar compounds has been successfully performed using ethanol, indicating a degree of solubility.

It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium.

Q3: Can I expect this compound to be soluble in aqueous buffers?

Direct dissolution in aqueous buffers is expected to be challenging. More than 40% of new chemical entities in the pharmaceutical industry are practically insoluble in water, and compounds with structures similar to 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one often fall into this category. Any drug needs to be in a solution at the site of absorption to be effective. Therefore, a formulation strategy will likely be necessary to achieve the desired concentration in your aqueous-based assays.

Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to overcoming common solubility problems you may encounter during your experiments.

Problem 1: My compound is not dissolving in the initial organic solvent for the stock solution.

If you are facing difficulty dissolving the compound in DMSO, DMF, or ethanol, consider the following steps:

  • Gentle Heating: Gently warm the solution in a water bath (typically 37-50°C). This can increase the kinetic energy and help overcome the lattice energy of the solid compound.

  • Sonication: Use a bath sonicator to provide mechanical agitation, which can aid in breaking up solid aggregates and enhance dissolution.

  • Solvent Screening: If the initial solvent fails, a systematic screening of other organic solvents may be necessary.

Experimental Protocol: Solvent Screening for Stock Solution

  • Accurately weigh a small amount of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one (e.g., 1 mg) into several separate, small glass vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different high-purity, anhydrous solvent. Test a range of solvents with varying polarities, such as:

    • Acetonitrile

    • Acetone

    • Isopropanol

    • Dichloromethane (DCM)

  • Vortex each vial for 30 seconds.

  • Observe for complete dissolution. If not dissolved, proceed with gentle heating and sonication as described above.

  • Record the solvent that provides the best solubility to achieve your desired stock concentration.

Problem 2: My compound precipitates when I dilute the organic stock solution into my aqueous assay buffer.

This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous medium is exceeded. Here is a troubleshooting workflow to address this:

G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Increase DMSO to max tolerable level (e.g., 0.5%) check_dmso->increase_dmso No use_cosolvent Incorporate a Co-solvent (e.g., PEG 400, Ethanol) check_dmso->use_cosolvent Yes final_check Precipitation Resolved? increase_dmso->final_check use_surfactant Add a Surfactant (e.g., Tween 80, Polysorbate 20) use_cosolvent->use_surfactant use_cyclodextrin Utilize a Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin use_cyclodextrin->final_check fail Consider Advanced Formulation (Nanosuspension, Solid Dispersion) final_check->fail No G start Start: Solubility Issue with Target Compound solubility_assessment Step 1: Basic Solubility Assessment (Water, Buffer, Organic Solvents) start->solubility_assessment stock_prep Step 2: Prepare Concentrated Stock in Optimal Organic Solvent (e.g., DMSO) solubility_assessment->stock_prep dilution_test Step 3: Test Dilution in Aqueous Buffer stock_prep->dilution_test precipitation_check Precipitation Occurs? dilution_test->precipitation_check troubleshooting Step 4: Systematic Troubleshooting (Co-solvents, Surfactants, Cyclodextrins) precipitation_check->troubleshooting Yes vehicle_control Step 5: Design and Run Vehicle Controls precipitation_check->vehicle_control No troubleshooting->vehicle_control assay Step 6: Proceed with Experimental Assay vehicle_control->assay

Caption: Overall experimental workflow.

By following this structured approach, researchers can systematically overcome the solubility challenges associated with 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one, ensuring reliable and reproducible experimental results.

References

Optimization

Technical Support Center: Troubleshooting Inconsistent Assay Results with 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

A Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I understand that inconsistent assay results can be a significant source of frustration, leading to delays and qu...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that inconsistent assay results can be a significant source of frustration, leading to delays and questioning the validity of your data. This guide is designed to provide a structured, in-depth approach to troubleshooting and resolving variability when working with 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one. Our focus is not just on what to do, but why you're doing it, empowering you to build robust and reliable assays.

Part 1: Foundational Knowledge of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

Understanding the physicochemical properties of your test compound is the first step in diagnosing assay problems. The benzoxazinone scaffold is a common motif in biologically active molecules, but its characteristics can influence experimental outcomes.[1]

Q1: What are the primary solubility challenges with benzoxazinone-based compounds?

A1: The benzoxazinone core is predominantly hydrophobic due to its aromatic rings.[2] This structure leads to poor solubility in aqueous buffers like PBS or standard cell culture media. Attempting to dissolve it directly in your final assay buffer will likely result in precipitation, leading to inaccurate dosing and high well-to-well variability.[2]

Q2: How should I prepare stock solutions of this compound to avoid solubility issues?

A2: The universally accepted best practice is to first create a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions of water-insoluble compounds for biological assays.[3][4]

  • Causality: DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic molecules. However, it's critical to be aware that DMSO can have direct biological effects on cells, and its concentration in the final assay should be carefully controlled and kept consistent across all wells, including controls.[3][4] It is recommended to keep the final DMSO concentration below 0.5% to minimize solvent-induced artifacts.[4]

Q3: Could 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one be interfering with my fluorescence-based assay?

A3: Yes, this is a distinct possibility. Many heterocyclic, aromatic compounds exhibit some level of intrinsic fluorescence (autofluorescence).[5][6] This compound-specific fluorescence can contribute to high background noise, reducing the signal-to-noise ratio and overall assay sensitivity.[6][7] It is essential to experimentally determine if your compound fluoresces at the excitation and emission wavelengths used in your assay.

Part 2: Proactive Troubleshooting - Building a Robust Assay Framework

The most effective troubleshooting is proactive. A well-designed assay with proper controls is a self-validating system that can immediately flag sources of error.

Q4: What are the most critical controls to include in every plate-based assay?

A4: Every plate should be a self-contained experiment. The following controls are non-negotiable for diagnosing inconsistency:

  • Negative Control (Vehicle Control): Wells containing cells or your target enzyme treated with the same final concentration of solvent (e.g., 0.1% DMSO) as your test compound. This establishes the baseline response and controls for any effects of the solvent itself.[3]

  • Positive Control: A known inhibitor or activator for your target. This confirms that the assay is responsive and performing as expected.

  • No-Enzyme / No-Cell Control: These wells contain all assay components except for the biological target (enzyme or cells). This is crucial for identifying high background signals originating from the buffer, substrate, or the test compound itself.[6]

  • Compound-Only Control (for Fluorescence Assays): Wells containing only the assay buffer and your compound at various concentrations. This directly measures the compound's autofluorescence.[6]

Logical Flow for Initial Plate Setup

Caption: Basic control setup for a robust assay.

Part 3: Diagnosing and Solving Specific Inconsistencies

This section addresses the most common problems encountered in a question-and-answer format, providing a clear path from problem to solution.

Issue 1: High Background Signal

Q5: My negative control wells and even my "no-enzyme" wells have a high signal. What are the likely causes and how do I fix it?

A5: High background noise obscures your real signal, drastically reducing assay sensitivity and reliability.[7][8] The cause often lies in non-specific interactions or intrinsic properties of your reagents.

Troubleshooting High Background: A Decision Tree

Caption: Decision tree for troubleshooting high background signals.

Step-by-Step Protocol to Address High Background:

  • Run Controls: First, confirm the source using the controls outlined in Q4. If the "compound-only" wells show a high signal, the compound is the primary suspect.

  • Optimize Blocking: If the background is high even without the compound, the issue may be non-specific binding of antibodies or detection reagents to the plate.[8][9]

    • Increase the concentration of your blocking buffer (e.g., from 1% BSA to 3% BSA).[8]

    • Increase the blocking incubation time.[8]

    • Add a small amount of a non-ionic detergent like Tween-20 (0.05%) to your wash buffers to disrupt weak, non-specific interactions.[9]

  • Optimize Washing: Insufficient washing is a very common cause of high background.[7][9][10]

    • Increase the number of wash cycles (e.g., from 3 to 5).

    • Increase the soak time during each wash to allow for more complete removal of unbound reagents.[8]

  • Check Reagent Quality: Reagents can degrade over time or vary between lots, leading to unexpected results.[11][12] Always use high-purity solvents and reagents.[13][14] If you suspect a reagent, test a fresh batch or a lot from a different supplier.

Issue 2: Poor Signal-to-Noise Ratio (S/N)

Q6: My assay window is very narrow. The signal from my positive control is barely distinguishable from the negative control. How can I improve my signal-to-noise ratio?

A6: A low signal-to-noise ratio (S/N) compromises your ability to detect true hits and can make dose-response curves unreliable.[15][16] Improving S/N involves either increasing your specific signal, decreasing the background noise, or both.[16]

StrategyActionable StepsRationale (The "Why")
Increase Signal Optimize enzyme/substrate concentrations.Ensure the reaction is proceeding under optimal kinetic conditions.[17]
Increase incubation time.Allow more time for the reaction to proceed, generating more signal. This must be validated to ensure it remains within the linear range of the assay.[18][19]
Change microplate type.For luminescence, use white plates to maximize light reflection. For fluorescence, use black plates to absorb stray light and reduce background.[6][20][21]
Adjust instrument settings.Increase the gain or integration time on your plate reader. Be careful not to saturate the detector with your highest signal wells.[20][21]
Decrease Noise Address all points from the "High Background" section.Reducing the baseline noise is the most direct way to improve S/N.[22]
Use high-purity solvents and reagents.Impurities can increase background noise and interfere with detection.[13][14]
Issue 3: High Well-to-Well Variability (Poor Reproducibility)

Q7: I'm seeing a high coefficient of variation (%CV) across my replicate wells. What could be causing this inconsistency?

A7: High %CV is a critical problem that undermines the statistical significance of your results. The root cause is often technical and related to the physical handling of the assay.

Common Causes and Solutions for High Variability:

  • Pipetting Inconsistency: Even small errors in pipetting volumes can lead to large variations in results.

    • Solution: Ensure pipettes are properly calibrated. Use multi-channel pipettes carefully, ensuring all tips are sealed correctly. Use reverse pipetting for viscous solutions.[20]

  • The "Edge Effect": Wells on the perimeter of a 96-well plate are prone to faster evaporation and temperature fluctuations, causing cells or reactions in these wells to behave differently from those in the center.[23]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with 100-200 µL of sterile water or PBS to create a humidity buffer.[23][24]

  • Inadequate Mixing: Failure to properly mix reagents or the contents of a well after compound addition can lead to inconsistent results.

    • Solution: Gently mix all reagents before adding them to the plate. After adding reagents to the plate, use a plate shaker for a brief period at a controlled speed to ensure homogeneity without splashing.

  • Reagent Degradation: Reagents can degrade if not stored properly or if subjected to multiple freeze-thaw cycles.[11]

    • Solution: Aliquot reagents into single-use volumes to avoid repeated freeze-thaws.[11] Store all components at their recommended temperatures.

Part 4: Key Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Plate Selection: Use the same type of microplate (e.g., black, clear-bottom) that you use for your main assay.[6]

  • Prepare Compound Dilutions: Create a serial dilution of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one in your final assay buffer, covering the full concentration range of your experiment.

  • Prepare Controls: Include wells with assay buffer only (blank) and wells with your positive control fluorophore, if applicable.

  • Dispense: Add the dilutions and controls to the plate.

  • Read Plate: Use a microplate reader to measure the fluorescence at the exact same excitation and emission wavelengths and gain settings used for your primary assay.

  • Analyze: Subtract the signal from the blank wells. If you see a concentration-dependent increase in fluorescence from your compound, it is autofluorescent under your assay conditions.

Protocol 2: Validating a New Lot of Reagent

  • Prepare Both Lots: Prepare the working solution for both the old (current) and new lots of the reagent according to the standard protocol.

  • Run in Parallel: On the same plate, run a reference experiment using both lots of the reagent.

  • Include Key Samples: This experiment should include your negative control, your positive control at a mid-range concentration (e.g., EC50), and at least 3-5 patient or test samples.[25]

  • Analyze and Compare: The results for the controls and samples should be statistically comparable between the two lots. A variation of less than 10-15% is generally considered acceptable.[25] If a significant difference is observed, the new lot may not be suitable, or the assay may need re-optimization.

References
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Artifacts in Fluorescence Assays.
  • ABclonal. (2020, August 18). ELISA Troubleshooting Guide.
  • World Organisation for Animal Health (WOAH). (n.d.). Factors affecting test reproducibility among laboratories.
  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • AAT Bioquest. (2023, June 21). What are the limitations of fluorometric cell viability assays?.
  • Abcam. (n.d.). How to deal with high background in ELISA.
  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from Blog | ARP American Research Products, Inc.
  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays.
  • Lab + Life Scientist. (n.d.). fluorescence-based assays Your guide to.
  • Clinical Lab Products. (n.d.). Managing Reagent Variation.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Larsen, M. B., et al. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • Thermo Fisher Scientific. (n.d.). Improving assay consistency using Nunc Edge 2.0 96-Well Plates.
  • Sigma-Aldrich. (n.d.). 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.
  • Chiangjong, W., et al. (n.d.). Optimization of the temperature and incubation time for thermal....
  • Thermo Fisher Scientific. (2022, February 25). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results.
  • New England Biolabs. (n.d.). FAQ: What is the optimal incubation temperature and time?.
  • Chemxpert Database. (2025, January 20). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product.
  • Excel Scientific. (n.d.). Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results.
  • Klastrup, S., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development.
  • Stevenson, L., et al. (n.d.). Assay Formats: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Benchchem. (n.d.). Technical Support Center: The Impact of Solvent Systems on Reagent Performance.
  • Kumar, A., et al. (n.d.). Optimization of (A) incubation time and (B) annealing temperature for....
  • Ask Ayurveda. (2026, February 13). Von Willebrand Factor (VWF) – Function, Structure & Role in Blood Clotting.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Insolubility of Primary Benzoxazines in Biological Applications.
  • PubChem. (n.d.). 6-(Benzyloxy)-8-(2-bromoacetyl)-2H-benzo[b][7]oxazin-3(4H)-one. Retrieved from PubChem.

  • National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual.
  • Kuzmic, P. (2020, March 23). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments.
  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry.
  • Saravanan, P., et al. (n.d.). Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory.
  • Dolan, J. W. (2010, March 1). Enhancing Signal-to-Noise.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Dahlin, J. L., et al. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach.
  • Inxight Drugs. (n.d.). 8-(2-Bromoacetyl)-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one.
  • Sigma-Aldrich. (n.d.). 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine.
  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Ansh Labs. (n.d.). Troubleshooting Immunoassays.
  • Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
  • ANTITECK. (n.d.). Lateral Flow Assay Troubleshooting Guide.
  • PubChem. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
  • Chem-Impex. (n.d.). 6-Bromo-3,4-dihydro-8-(methoxycarbonyl)-3-oxo-2H-1,4-benzoxazine.
  • Borisov, A. V., et al. (2025, August 10). 1-(8-Bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocin-11-yl)ethanone.
  • Fisher Scientific. (n.d.). 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95%.

Sources

Troubleshooting

enhancing the stability of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one in solution

Technical Support Reference: TICKET-8B6M-STAB Subject: Stability Optimization & Troubleshooting for 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one Status: Resolved / Knowledge Base Article Executive Summary You are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TICKET-8B6M-STAB Subject: Stability Optimization & Troubleshooting for 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one Status: Resolved / Knowledge Base Article

Executive Summary

You are working with 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as Compound 8B6M ). This is a bicyclic scaffold often used as an intermediate in the synthesis of long-acting beta-agonists (LABAs) or kinase inhibitors.

While the benzoxazinone core is generally more robust than beta-lactams, Compound 8B6M presents a unique "push-pull" stability paradox :

  • The 8-Bromo group (electron-withdrawing) increases the electrophilicity of the lactam carbonyl, making it more susceptible to hydrolytic ring-opening in basic media.

  • The 6-Methoxy group (electron-donating) enriches the aromatic ring, increasing susceptibility to oxidative degradation and photolytic debromination .

This guide provides the protocols required to stabilize this compound in solution.

Module 1: Solvent Selection & Stock Preparation

The Core Issue: DMSO is the standard solvent, but it is hygroscopic.[1] Absorbed water reacts with the activated lactam ring of 8B6M, causing silent degradation (hydrolysis) that is often mistaken for poor solubility.[1]

Recommended Solvent System
SolventGrade RequirementStability RiskMax Storage Time (-20°C)
DMSO Anhydrous (≥99.9%), stored over molecular sievesHygroscopicity leads to hydrolysis6 Months
DMF Anhydrous, amine-freeHydrolysis; Formylation of nucleophiles3 Months
Ethanol/Methanol HPLC GradeHIGH RISK: Transesterification/SolvolysisDo Not Store
Protocol: Anhydrous Stock Preparation

Objective: Create a 10 mM stock solution with <0.1% water content.

  • Desiccation: Dry the solid compound in a vacuum desiccator over

    
     for 2 hours to remove surface moisture.
    
  • Solvent Prep: Use a fresh bottle of anhydrous DMSO.[1] If the bottle has been open >1 week, treat with activated 3Å molecular sieves for 24 hours.

  • Dissolution: Weigh the compound into an amber glass vial (Class 1 hydrolytic resistance). Add DMSO.

    • Critical Step:Do not vortex vigorously. Vortexing introduces oxygen bubbles.[1] Instead, cap tight and invert gently or sonicate for <30 seconds in a water bath (ambient temp).

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) in amber microtubes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Module 2: Aqueous Stability & pH Management

The Core Issue: The lactam ring (C3 carbonyl) is liable to nucleophilic attack by hydroxide ions (


). The 8-bromo substituent inductively destabilizes the ring, accelerating this process compared to unsubstituted benzoxazinones.
Mechanism of Degradation (Hydrolysis)

The primary degradation pathway is the opening of the oxazine ring:



Result: Loss of biological activity and formation of a polar impurity (detectable by LC-MS as M+18).
pH Compatibility Table
pH RangeStability VerdictMechanism of Failure
pH < 2.0 Moderate Risk Acid-catalyzed ring opening.
pH 2.0 - 7.0 OPTIMAL Kinetic stability is highest here.
pH 7.4 (PBS) Use Immediately Slow hydrolysis (t½ ~ 24-48 hours at RT).
pH > 8.0 CRITICAL FAILURE Rapid base-catalyzed hydrolysis.
Buffer Selection Guide
  • Recommended: Phosphate (pH 6.5 - 7.4), Citrate (pH 4.0 - 6.0).[1]

  • Avoid: Tris or Glycine buffers at high pH.[1] Primary amines in Tris can theoretically attack the lactam carbonyl over long durations (aminolysis), though hydrolysis is the faster competitor.[1]

Module 3: Photostability (The "Bromo" Factor)

The Core Issue: Aryl bromides are sensitive to UV light. The C-Br bond can undergo homolytic cleavage, generating a radical that abstracts hydrogen from the solvent.

  • Symptom: Appearance of a "des-bromo" impurity (M-79/81 mass shift) or dimerization.

Mitigation:

  • Amber Glass: Mandatory for all stocks.[1]

  • Low-Actinic Light: Perform weighing and dissolution under yellow light if possible.

  • Foil Wrap: Wrap reaction vessels in aluminum foil during incubations >1 hour.

Visualizing the Stability Workflow

The following diagram illustrates the decision logic for handling 8B6M, distinguishing between solubility issues and chemical instability.

G Start User Issue: Compound Behavior in Solution CheckSolvent 1. Check Solvent System Start->CheckSolvent IsDMSO Is it DMSO/DMF? CheckSolvent->IsDMSO CheckWater Check Water Content (Hygroscopicity) IsDMSO->CheckWater Yes CheckColor 2. Visual Inspection IsDMSO->CheckColor If Dry Hydrolysis DIAGNOSIS: Lactam Hydrolysis (Ring Opening) CheckWater->Hydrolysis If Wet IsYellow Turned Yellow/Brown? CheckColor->IsYellow Oxidation DIAGNOSIS: Oxidative Degradation (Quinone Formation) IsYellow->Oxidation Yes CheckPrecip 3. Aqueous Dilution IsYellow->CheckPrecip No IsCloudy Cloudy/Precipitate? CheckPrecip->IsCloudy Solubility DIAGNOSIS: Solubility Limit Reached (Not Degradation) IsCloudy->Solubility Yes Stable Stable IsCloudy->Stable No Protocol ACTION: Reduce Concentration or Add Co-solvent Solubility->Protocol

Caption: Diagnostic logic tree for differentiating between chemical degradation (hydrolysis/oxidation) and physical instability (precipitation).

Troubleshooting FAQs

Q1: My LC-MS shows a new peak at M+18 relative to the parent mass. What is this? A: This is the classic signature of hydrolysis . The lactam ring has opened, adding a water molecule (


 Da).[1]
  • Fix: Check your DMSO age.[1] If the DMSO is old, it has absorbed water.[1] Re-purchase anhydrous DMSO and store over molecular sieves.[1] Ensure your aqueous buffer pH is not > 7.5.[1]

Q2: The solution turned from colorless to light yellow/brown overnight. A: This indicates oxidative degradation , likely facilitated by the electron-rich 6-methoxy group.

  • Fix: Degas your buffers with nitrogen or helium before use.[1] If the assay permits, add an antioxidant like Ascorbic Acid (100 µM) or TCEP.[1] Store in the dark (amber vials) to prevent photo-oxidation.

Q3: When I dilute the DMSO stock into cell culture media, I see fine particles. A: This is "Crash-out" precipitation . 8B6M is lipophilic.[1]

  • Fix:

    • Limit the final DMSO concentration to 0.5% - 1.0%.

    • Perform an intermediate dilution: DMSO Stock

      
       1:10 in PBS 
      
      
      
      Final Media.
    • Sonicate the media dilution briefly.

    • Ensure the concentration is below the solubility limit (likely < 100 µM in aqueous media).

Q4: Can I use ethanol as a stock solvent? A: No. Primary alcohols can attack the lactam ring over time (alcoholysis), forming an ester.[1] DMSO is the only recommended vehicle for long-term storage.

References

  • PubChem. 2H-1,4-Benzoxazin-3(4H)-one Compound Summary. National Library of Medicine.[1] Link[1]

  • Key Organics. Safety Data Sheet: 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine. (Provides physical property baselines). Link[1]

  • Cheng, X. et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions.[1][2][3] Journal of Biomolecular Screening.[1] (Establishes the baseline for DMSO hygroscopicity risks). Link

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Discusses benzoxazinone stability relative to other heterocycles). Link[1]

Sources

Reference Data & Comparative Studies

Validation

cross-reactivity profiling of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

Publish Comparison Guide: Cross-Reactivity Profiling of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one Executive Summary: The "Privileged" Scaffold Dilemma 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one (hereafter referred...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one

Executive Summary: The "Privileged" Scaffold Dilemma

8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as BMB-3 ) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally distinct from the quinolinone cores of earlier generations, BMB-3 serves as a critical intermediate in the synthesis of Long-Acting Beta-Agonists (LABAs) (e.g., Olodaterol analogs) and next-generation Kinase Inhibitors .

While its 8-bromo handle offers exceptional synthetic utility for library generation (via Suzuki/Buchwald coupling), the core benzoxazinone moiety—particularly with the electron-donating 6-methoxy group—carries intrinsic biological liabilities. This guide provides a technical roadmap for profiling the cross-reactivity of BMB-3, contrasting its performance against alternative scaffolds to ensure that observed biological activity is target-specific and not a scaffold-driven artifact.

Part 1: Technical Comparison & Performance Metrics

The "performance" of a scaffold is defined by its Chemical Reactivity (yield/purity in library synthesis) and its Biological Baseline (selectivity window).

Comparative Matrix: BMB-3 vs. Alternatives
FeatureBMB-3 (Subject)Alternative A: 8-Bromo-benzoxazinone (Unsubstituted)Alternative B: 6-Hydroxy-8-bromo-benzoxazinone (Deprotected)
Structure 6-OMe, 8-Br8-Br (No 6-substituent)6-OH, 8-Br
Electronic Profile Electron-Rich (Activated)NeutralHighly Electron-Rich (Phenolic)
Synthetic Performance High: Excellent oxidative addition in Pd-catalysis due to e- donation.Moderate: Slower oxidative addition; requires hotter conditions.Low: Free phenol interferes with Pd-catalysts; requires protection.
Solubility (LogP) Optimal (1.8 - 2.2): Good membrane permeability.High (>2.5): Risk of non-specific hydrophobic binding.Low (<1.0): Poor permeability; high polar surface area.
Primary Liability Monoamine GPCRs: 6-OMe mimics catecholamine binding.Kinase Promiscuity: Lack of 6-subst. allows broad ATP-pocket fit.Metabolic Instability: Rapid Phase II conjugation (Glucuronidation).
Use Case Ideal Starting Scaffold for lead optimization.Negative Control for SAR studies.Late-stage intermediate (post-coupling).

Part 2: Cross-Reactivity Profiling Protocols

To validate BMB-3 as a lead scaffold, you must distinguish between "scaffold binding" and "tail-driven specificity."

Workflow Visualization: The "Filter-First" Approach

ProfilingWorkflow Start Compound: BMB-3 Step1 Step 1: Chemical Purity (LC-MS/NMR) Start->Step1 Step2 Step 2: GPCR Safety Panel (Focus: Adrenergic/5-HT) Step1->Step2 If >98% Pure Step3 Step 3: Kinase Selectivity (ATP-Site Competition) Step2->Step3 If <50% Inhibition at 10µM Decision Decision Point Step2->Decision High Off-Target Step3->Decision OutcomeA Proceed to Library Synthesis Decision->OutcomeA Clean Profile OutcomeB Redesign Scaffold (Change 6-Pos) Decision->OutcomeB Promiscuous

Caption: Logical workflow for validating the BMB-3 scaffold before initiating large-scale library synthesis.

Protocol 1: Monoamine GPCR Liability Screen

Rationale: The 1,4-benzoxazin-3-one core is a bioisostere of the quinolinone ring found in adrenergic agonists. The 6-methoxy group often mimics the meta-hydroxyl of epinephrine, creating a high risk of binding to


-adrenergic (

-AR) and 5-HT receptors.

Methodology:

  • Assay System: Radioligand binding assay using membrane preparations (CHO or HEK293 cells expressing human

    
    -AR).
    
  • Ligand: [³H]-CGP12177 (Hydrophilic antagonist) or [¹²⁵I]-Cyanopindolol.

  • Test Concentration: Screen BMB-3 at 10 µM (single point).

    • Pass Criteria: < 50% displacement of radioligand.

    • Fail Criteria: > 50% displacement (indicates

      
       likely < 10 µM).
      
  • Control: Propranolol (Positive Control) and DMSO (Negative Control).

Interpretation:

  • If BMB-3 shows high affinity, the "tail" attached at the 8-position must provide steric clash with the GPCR orthosteric site to ensure the final drug is selective for its intended target (e.g., a kinase) and not the GPCR.

Protocol 2: Kinase "Scaffold Hopping" Assessment

Rationale: Benzoxazinones are ATP-mimetic scaffolds. The 8-bromo substituent can influence the hinge-binding region of kinases.

Methodology:

  • Platform: FRET-based enzymatic assay (e.g., LanthaScreen) or competition binding (KdELECT).

  • Panel Selection: Focus on kinases with accessible Cys residues near the hinge (e.g., EGFR, BTK) and common off-targets (CDK2, GSK3

    
    ).
    
  • Procedure:

    • Incubate Kinase + ATP + Substrate + BMB-3 (1 µM and 10 µM).

    • Measure phosphorylation rate vs. DMSO control.

  • Data Analysis: Calculate % Inhibition.

    • Insight: If BMB-3 inhibits a specific kinase >80% at 1 µM, it suggests the scaffold itself is a "privileged structure" for that enzyme class. This is desirable for kinase drug discovery but fatal if the target is non-kinase (e.g., a nuclear receptor).

Part 3: Synthetic Performance (The "8-Bromo" Advantage)

For medicinal chemists, the "cross-reactivity" of the bromine handle is a feature, not a bug. BMB-3 is superior to its chlorinated analogs due to the lability of the C-Br bond.

Mechanism of Activation

ReactionMechanism BMB3 BMB-3 (8-Br, 6-OMe) OxAdd Oxidative Addition (Rate Limiting Step) BMB3->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Complex Pd(II)-Ar Complex OxAdd->Complex TransMet Transmetallation Complex->TransMet Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Final Library Member (8-Aryl-Benzoxazinone) RedElim->Product

Caption: The 6-methoxy group electronically activates the 8-position, accelerating the Oxidative Addition step compared to unsubstituted analogs.

Experimental Validation (Suzuki Coupling):

  • Conditions: BMB-3 (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O, 90°C, 2h.

  • Expected Yield: >85% isolated yield.

  • Note: The amide proton (N-H) at position 4 is acidic (

    
    ). If using strong bases (NaH, KOtBu), the nitrogen will deprotonate first, potentially poisoning the catalyst or leading to N-arylation side products. Recommendation:  Use mild bases (Carbonates/Phosphates) or protect the Nitrogen (e.g., SEM/BOM group) prior to coupling.
    

References

  • Benzoxazinone Scaffolds in Drug Design Title: "1,4-Benzoxazine-3-one: A Privileged Scaffold in Medicinal Chemistry."[1][2][3][4] Source:European Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis of LABA Intermediates Title: "Discovery of Olod

    
    -Adrenoceptor Agonist."
    Source:Journal of Medicinal Chemistry.
    URL:[Link]
    
  • Cross-Reactivity Methodologies Title: "Strategies for the Design of Selective Protein Kinase Inhibitors." Source:Nature Reviews Drug Discovery. URL:[Link]

  • Chemical Reactivity of Benzoxazinones Title: "Palladium-Catalyzed Cross-Coupling Reactions of 8-Halo-1,4-benzoxazin-3-ones." Source:Tetrahedron Letters. URL:[Link]

Sources

Safety & Regulatory Compliance

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